

Application Notes and Protocols for Measuring Insulin Clearance Rates in Rodent Models

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Compound of Interest

Compound Name: *Insulin levels modulator*

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Introduction

Insulin clearance, primarily executed by the liver and kidneys, is a critical physiological process for maintaining glucose homeostasis. Alterations in insulin clearance rates are implicated in various metabolic diseases, including insulin resistance and type 2 diabetes. Consequently, the accurate measurement of insulin clearance in preclinical rodent models is paramount for both basic research and the development of novel therapeutics.

These application notes provide an overview of the key methodologies used to assess insulin clearance in mice and rats. Detailed protocols for the gold-standard euglycemic-hyperinsulinemic clamp, radiolabeled insulin tracer studies, and the C-peptide to insulin ratio method are provided. Furthermore, typical quantitative data for insulin clearance in common rodent models are summarized for comparative purposes.

Key Concepts in Insulin Clearance

Insulin, secreted by pancreatic β -cells, enters the portal circulation where a significant portion (up to 80%) is cleared by the liver in its first pass. The remaining insulin enters systemic circulation to act on peripheral tissues before being cleared primarily by the kidneys.^[1] The primary mechanisms of clearance involve receptor-mediated endocytosis followed by intracellular degradation. Key proteins involved in hepatic insulin clearance include the insulin

receptor, carcinoembryonic antigen-related cell adhesion molecule 1 (CEACAM1), and insulin-degrading enzyme (IDE).[\[2\]](#)

Data Presentation: Quantitative Insulin Clearance Parameters in Rodent Models

The following table summarizes typical insulin clearance and related parameters in commonly used rodent models. It is important to note that these values can vary based on the specific strain, age, sex, and experimental conditions.

Parameter	Rodent Model	Typical Value	Notes
Insulin Half-Life ($t_{1/2}$)	C57BL/6 Mice	~10 minutes	Measured using ^{125}I -insulin.[3]
Zucker Rats (Lean)	~3.8 - 5.2 minutes	Calculated from plasma decay curves of ^{125}I -insulin.[4]	
Zucker Rats (Obese)	~3.8 - 5.2 minutes	Despite hyperinsulinemia, the half-life is similar to lean counterparts.[4]	
Metabolic Clearance Rate (MCR) of Insulin	Wistar Rats	46 ± 3 ml/kg/min	Determined by euglycemic-hyperinsulinemic clamp.[5]
Hepatic Insulin Extraction	Wistar Rats	22% - 38%	Measured in isolated perfused liver; can be influenced by glucose levels.[5]
Healthy Dogs (as a mammalian model reference)	22.4% - 77.2%	Directly measured via paired portal/peripheral infusion.[1]	
Fasting Plasma Insulin	C57BL/6J Mice (Low-fat diet)	Lower than C57BL/6N mice	[6]
Wistar Rats (Younger)	0.3 - 1.4 ng/mL	[7]	
Wistar Rats (Older, 1 yr)	0.8 - 3.5 ng/mL	[7]	

Experimental Protocols

Protocol 1: Euglycemic-Hyperinsulinemic Clamp for Measuring Whole-Body Insulin Clearance

The euglycemic-hyperinsulinemic clamp is the gold-standard method for assessing insulin action and can be adapted to measure whole-body insulin clearance.[\[8\]](#)[\[9\]](#)

Materials:

- Surgical tools for catheter implantation
- Vascular catheters
- Infusion pumps
- Blood glucose meter and strips
- Human insulin (e.g., Novolin R)
- 20% Dextrose solution
- [$3\text{-}^3\text{H}$]glucose (for measuring glucose turnover, optional)
- Anesthesia (for surgery)
- Recovery cages

Procedure:

- Surgical Catheter Implantation:
 - Five to seven days prior to the clamp study, surgically implant catheters into the jugular vein (for infusions) and the carotid artery (for blood sampling) of the rodent under anesthesia.
 - Exteriorize the catheters at the back of the neck and house the animals individually for recovery.
- Experimental Setup:

- Fast the mice for 5-6 hours or rats overnight prior to the experiment.[\[10\]](#)[\[11\]](#)
- Connect the jugular vein catheter to an infusion pump and the carotid artery catheter to a sampling line.
- Allow the animal to acclimate to the setup in a metabolic cage.
- Basal Period (Optional, for glucose turnover):
 - If measuring endogenous glucose production, infuse [$3\text{-}^3\text{H}$]glucose at a constant rate for 90-120 minutes to achieve steady-state specific activity.
 - Collect a blood sample at the end of the basal period to determine basal glucose and insulin concentrations and glucose specific activity.
- Clamp Period (120 minutes):
 - Initiate a primed-continuous infusion of human insulin. A common infusion rate for mice is 2.5-4.0 mU/kg/min.[\[12\]](#)
 - Simultaneously, begin a variable infusion of 20% dextrose.
 - Monitor blood glucose every 5-10 minutes from the carotid artery.[\[9\]](#)
 - Adjust the glucose infusion rate (GIR) to maintain euglycemia (typically around 120-130 mg/dL).[\[12\]](#)
 - Collect blood samples at steady state (e.g., at 80, 90, 100, 110, and 120 minutes) to measure plasma insulin and, if applicable, [$3\text{-}^3\text{H}$]glucose specific activity.[\[9\]](#)
- Calculation of Metabolic Clearance Rate (MCR):
 - The MCR of insulin can be calculated at steady state using the following formula:
 - $\text{MCR (ml/kg/min)} = \text{Insulin Infusion Rate (mU/kg/min)} / [\text{Steady-State Plasma Insulin (mU/ml)} - \text{Basal Plasma Insulin (mU/ml)}]$

Protocol 2: Radiolabeled Insulin Tracer Study for Measuring Insulin Half-Life

This method directly measures the disappearance of radiolabeled insulin from circulation.

Materials:

- ^{125}I -labeled insulin
- Syringes for injection
- Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)
- Gamma counter
- Anesthesia (optional, depending on sampling method)

Procedure:

- Animal Preparation:
 - Fast the animals for a predetermined period (e.g., 5 hours for mice).[\[10\]](#)
- Injection of Radiolabeled Insulin:
 - Administer a bolus injection of ^{125}I -labeled insulin intravenously (e.g., via the tail vein) or intraperitoneally.
- Blood Sampling:
 - Collect serial blood samples at specific time points after injection (e.g., 30, 60, 90, and 120 seconds for rapid clearance in rats, or 10, 20, 30, 60, 90, and 120 minutes for mice).[\[4\]](#)[\[10\]](#)
 - Immediately process the blood to separate plasma.
- Measurement of Radioactivity:
 - Measure the radioactivity in the plasma samples using a gamma counter.

- Data Analysis:
 - Plot the plasma radioactivity (counts per minute, CPM) against time on a semi-logarithmic scale.
 - The time it takes for the radioactivity to decrease by half is the insulin half-life ($t_{1/2}$).
 - The clearance rate can be calculated from the area under the curve (AUC) of the plasma concentration-time profile.

Protocol 3: C-peptide to Insulin Molar Ratio as an Index of Hepatic Insulin Clearance

This is a less invasive method that provides an estimate of first-pass hepatic insulin clearance. C-peptide and insulin are co-secreted in equimolar amounts from the pancreas. C-peptide is not significantly cleared by the liver, whereas insulin is. Therefore, a higher C-peptide to insulin ratio in the peripheral circulation suggests greater hepatic insulin extraction.[\[13\]](#)

Materials:

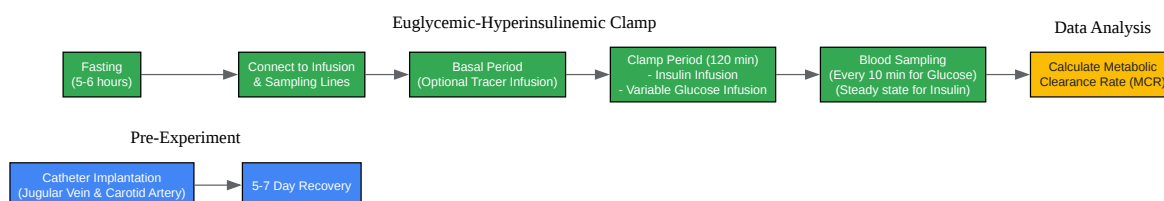
- Glucose solution for injection (for glucose tolerance test)
- Blood collection supplies
- ELISA kits for C-peptide and insulin

Procedure:

- Animal Preparation:
 - Fast the animals overnight.
- Glucose Challenge:
 - Perform an intraperitoneal glucose tolerance test (IPGTT) by injecting a bolus of glucose (e.g., 1-2 g/kg body weight).
- Blood Sampling:

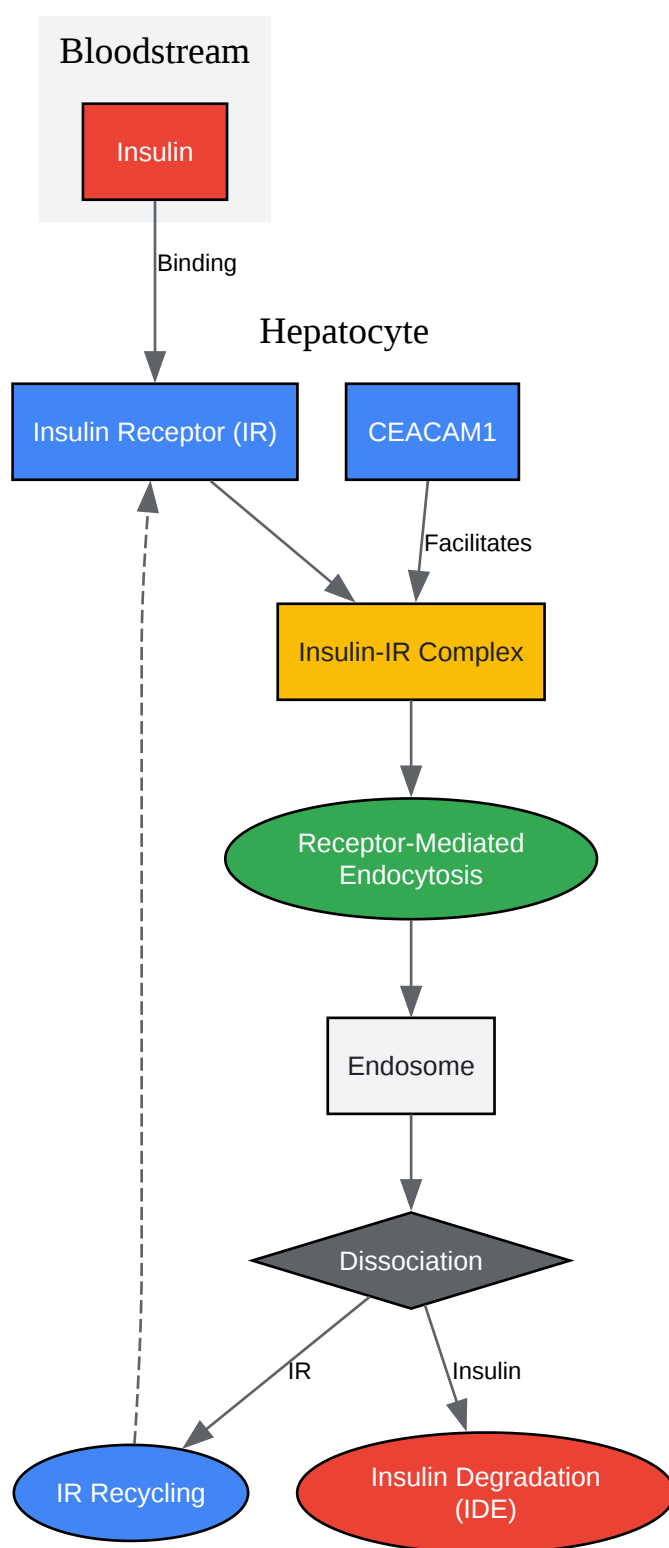
- Collect blood samples from the tail vein or other appropriate site at baseline (0 minutes) and at various time points after the glucose injection (e.g., 15, 30, 60 minutes).[2]
- Hormone Measurement:
 - Measure the plasma concentrations of C-peptide and insulin using specific ELISA kits. Ensure that the concentrations are converted to molar units (e.g., pmol/L).
- Calculation:
 - Calculate the C-peptide to insulin molar ratio at each time point.
 - The area under the curve (AUC) for the C-peptide:insulin ratio can also be calculated to provide an integrated measure of hepatic insulin clearance over the course of the GTT.[2]

Mandatory Visualizations



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Caption: Experimental workflow for the euglycemic-hyperinsulinemic clamp.



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Caption: Hepatic insulin clearance signaling pathway.

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